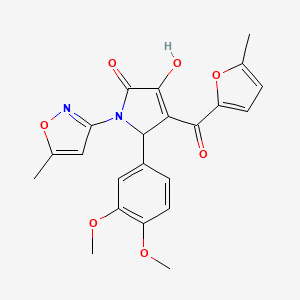
Methyl 4-((3-(thiazol-2-yloxy)azetidin-1-yl)sulfonyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-((3-(thiazol-2-yloxy)azetidin-1-yl)sulfonyl)benzoate is a complex organic compound featuring a benzoate ester linked to a sulfonyl group, which is further connected to an azetidine ring substituted with a thiazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((3-(thiazol-2-yloxy)azetidin-1-yl)sulfonyl)benzoate typically involves multiple steps:
Formation of Thiazole Moiety: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Azetidine Ring Formation: The azetidine ring is often constructed through cyclization reactions involving β-amino alcohols or β-amino acids.
Esterification: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, Methyl 4-((3-(thiazol-2-yloxy)azetidin-1-yl)sulfonyl)benzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts .
Biology
Biologically, this compound has potential as a pharmacophore in drug design. The thiazole ring is known for its biological activity, and the compound could be explored for antimicrobial, antifungal, or anticancer properties .
Medicine
In medicinal chemistry, derivatives of this compound might be investigated for their therapeutic potential. The sulfonyl group is a common feature in many drugs, contributing to their pharmacokinetic properties .
Industry
Industrially, this compound could be used in the synthesis of specialty chemicals and advanced materials, including polymers and coatings .
Mécanisme D'action
The mechanism of action of Methyl 4-((3-(thiazol-2-yloxy)azetidin-1-yl)sulfonyl)benzoate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazole ring can engage in π-π interactions and hydrogen bonding, influencing molecular recognition processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-((3-(thiazol-2-yloxy)azetidin-1-yl)sulfonyl)benzoate: Unique due to its combination of thiazole, azetidine, and sulfonyl groups.
Thiazole Derivatives: Known for their biological activity, used in various drugs.
Azetidine Derivatives: Often explored for their potential in medicinal chemistry.
Uniqueness
The uniqueness of this compound lies in its multifunctional structure, which allows for a wide range of chemical modifications and applications. Its combination of functional groups provides a versatile platform for developing new compounds with tailored properties .
Propriétés
IUPAC Name |
methyl 4-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]sulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S2/c1-20-13(17)10-2-4-12(5-3-10)23(18,19)16-8-11(9-16)21-14-15-6-7-22-14/h2-7,11H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZXIQMFTJKYSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CC(C2)OC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone](/img/structure/B2569212.png)
![2-Chloro-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzonitrile](/img/structure/B2569213.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)acrylamide](/img/structure/B2569216.png)
![N-[(3-ethoxyphenyl)methyl]-1-{4-oxo-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide](/img/structure/B2569217.png)
![2-(4-{2-[(4-Chlorophenyl)carbamoyl]-2-cyanoeth-1-en-1-yl}phenoxy)acetic acid](/img/structure/B2569218.png)
![N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)cyclopropanecarboxamide](/img/structure/B2569219.png)

![4-[2-(2-Ethoxy-4-formylphenoxy)propanoylamino]benzamide](/img/structure/B2569222.png)


![2-(4-fluorobenzamido)-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2569229.png)
![6-(((3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/new.no-structure.jpg)


